4-(Hydroxyamino)phenol

Descripción general

Descripción

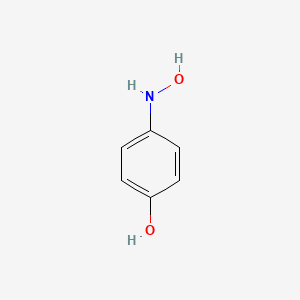

4-(Hydroxyamino)phenol is a derivative of phenol and has the molecular formula C6H7NO2 . It is used in various chemical reactions and has been studied for its potential applications in different fields .

Synthesis Analysis

The synthesis of 4-(Hydroxyamino)phenol involves several methods . One of the methods involves the reduction of p-nitrophenol using unsupported NZVI (Fe0) with the aid of NaBH4 (30 mM) in an oxygen environment .

Molecular Structure Analysis

The molecular structure of 4-(Hydroxyamino)phenol consists of a benzene ring with a hydroxyl group and an amino group attached to it . The molecular weight of this compound is 125.13 .

Chemical Reactions Analysis

Phenols, including 4-(Hydroxyamino)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . In the presence of certain reagents, phenols can undergo oxidation to form quinones .

Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .

Aplicaciones Científicas De Investigación

Prodrug Development

4-(Hydroxyamino)phenol, also known as 4-hydroxyanisole, has been studied for its use in prodrug development. Saari et al. (1990) investigated a series of basic carbamates of 4-hydroxyanisole as progenitors of melanocytotoxic phenol. These carbamates were stable at low pH and released 4-hydroxyanisole at pH 7.4 in a structure-dependent manner, demonstrating their potential as cyclization-activated prodrugs. The prodrugs generated the active drug through a predictable, intramolecular cyclization-elimination reaction, independent of enzymatic cleavage (Saari et al., 1990).

Synthesis and Structure of Metal Complexes

Research by Abbas et al. (2020) focused on synthesizing 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes. The synthesis involved a condensation reaction with N,N-diethylsalicylaldehyde and 4-chloro-2-aminophenol. The metal complexes, including those with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), and Pd(II), were characterized using spectroscopic methods. The study highlighted the ligand's ability to coordinate to metal ions, acting as a tridentate ligand (Abbas et al., 2020).

Anxiolytic Activity

Wang et al. (2017) provided data supporting the hypothesis that natural small-molecule phenols (NSMPs), including 4-hydroxycinnamic acid (a derivative of 4-(hydroxyamino)phenol), possess anxiolytic activity. The study demonstrated the significant role of the phenolic hydroxyl group in 4-hydroxycinnamic acid for anxiolytic activity through behavioral and neuronal spike recording results (Wang et al., 2017).

Phenolic Compound Research and Applications

Boudet (2007) discussed the wide range of phenolic compounds, including 4-(hydroxyamino)phenol derivatives, in various plant research areas. These compounds play crucial roles in metabolic plasticity, enabling plants to adapt to environmental changes. Phenolic compounds have been extensively studied for their health-promoting properties, such as antioxidant activities and potential in phytotherapy (Boudet, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Research is ongoing to explore the potential applications of phenolic compounds in various fields. For instance, a study identified 4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-Phenyl-Benzeneacetamide as a potent inhibitor of cellular melanin synthesis, which may be useful for the treatment of hyperpigmentation disorders .

Propiedades

IUPAC Name |

4-(hydroxyamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,7-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPLWWZODTYXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576352 | |

| Record name | 4-(Hydroxyamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3505-87-1 | |

| Record name | 4-(Hydroxyamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Bis[(E)-benzylidene]butanedioic acid](/img/structure/B3060980.png)